N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a combination of fluorobenzyl, thiophene, oxadiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.
Thiophene Derivative Preparation: The thiophene moiety is often introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated precursor.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction or by cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the fluorobenzyl group with the oxadiazole-pyrrolidine intermediate using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of the thiophene ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Various alcohols or amines depending on the site of reduction.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Pharmaceutical Development: Potential lead compound for the development of new drugs, especially in the treatment of diseases where modulation of specific biological targets is required.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole and pyrrolidine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
- N-(3-methylbenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-14-4-1-3-12(9-14)10-20-18(24)23-7-6-13(11-23)16-21-17(25-22-16)15-5-2-8-26-15/h1-5,8-9,13H,6-7,10-11H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIQRCNCAUGPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.